molecular formula C9H6N4O4 B13846739 4-Nitro-1-(4-nitrophenyl)imidazole CAS No. 21721-93-7

4-Nitro-1-(4-nitrophenyl)imidazole

Cat. No.: B13846739
CAS No.: 21721-93-7
M. Wt: 234.17 g/mol
InChI Key: PGGLEPBDEDPURO-UHFFFAOYSA-N
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Description

4-Nitro-1-(4-nitrophenyl)imidazole is an organic compound that belongs to the class of nitroimidazoles It is characterized by the presence of two nitro groups attached to the imidazole ring and the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-(4-nitrophenyl)imidazole typically involves the nitration of imidazole derivatives. One common method is the condensation of 4-nitrobenzaldehyde with imidazole in the presence of an oxidizing agent. The reaction is usually carried out under acidic conditions to facilitate the formation of the nitroimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using nitric acid or sulfuric-nitric acid mixtures. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1-(4-nitrophenyl)imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitro-1-(4-nitrophenyl)imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its nitroimidazole structure.

    Medicine: Explored for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-1-(4-nitrophenyl)imidazole involves the reduction of the nitro groups to reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. The compound targets nucleic acids and proteins, causing damage to the DNA and inhibiting protein synthesis .

Comparison with Similar Compounds

Uniqueness: Its structure allows for a broader range of chemical modifications and interactions compared to other nitroimidazoles .

Properties

CAS No.

21721-93-7

Molecular Formula

C9H6N4O4

Molecular Weight

234.17 g/mol

IUPAC Name

4-nitro-1-(4-nitrophenyl)imidazole

InChI

InChI=1S/C9H6N4O4/c14-12(15)8-3-1-7(2-4-8)11-5-9(10-6-11)13(16)17/h1-6H

InChI Key

PGGLEPBDEDPURO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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